molecular formula C14H16N4O4 B4357525 4-[(2,3-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-3-carboxamide

4-[(2,3-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4357525
M. Wt: 304.30 g/mol
InChI Key: NGJCHTRFAFWNSK-UHFFFAOYSA-N
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Description

4-[(2,3-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a dimethoxybenzoyl group and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

4-[(2,3-dimethoxybenzoyl)amino]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-18-7-9(11(17-18)13(15)19)16-14(20)8-5-4-6-10(21-2)12(8)22-3/h4-7H,1-3H3,(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJCHTRFAFWNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2,3-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the synthesized compounds can vary, with 2,3-dimethoxybenzamides being obtained in yields ranging from 43% to 50% .

Chemical Reactions Analysis

4-[(2,3-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2,3-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate various biochemical processes, including enzyme inhibition and free radical scavenging. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular proteins and enzymes to exert its effects .

Comparison with Similar Compounds

4-[(2,3-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-3-carboxamide can be compared with other benzamide derivatives, such as:

    2,3-dimethoxybenzamide: Similar in structure but lacks the pyrazole ring.

    3-acetoxy-2-methylbenzamide: Contains an acetoxy group instead of the dimethoxy group.

    N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A different core structure but similar functional groups. The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which may confer distinct biological activities and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,3-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
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4-[(2,3-dimethoxybenzoyl)amino]-1-methyl-1H-pyrazole-3-carboxamide

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